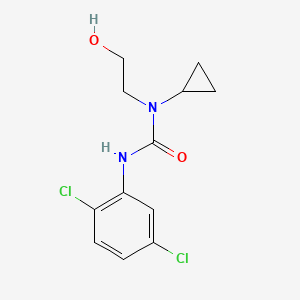

1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea

Description

1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea is a di-substituted urea derivative characterized by a cyclopropyl group at the N1 position, a 2-hydroxyethyl substituent, and a 2,5-dichlorophenyl moiety at the N3 position. Di-substituted ureas are a class of compounds widely studied for their biological activities, including growth inhibition and enzyme modulation . For instance, similar compounds synthesized under ethical and methodological guidelines, such as those approved by the Comitê de Ética em Pesquisa da Universidade Federal de São Paulo (protocol 2666291015), have demonstrated mechanisms involving steric and electronic interactions with biological targets .

Properties

Molecular Formula |

C12H14Cl2N2O2 |

|---|---|

Molecular Weight |

289.15 g/mol |

IUPAC Name |

1-cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea |

InChI |

InChI=1S/C12H14Cl2N2O2/c13-8-1-4-10(14)11(7-8)15-12(18)16(5-6-17)9-2-3-9/h1,4,7,9,17H,2-3,5-6H2,(H,15,18) |

InChI Key |

KZFRSQJJKDENGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N(CCO)C(=O)NC2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea typically involves the reaction of cyclopropyl isocyanate with 2,5-dichlorophenylamine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural uniqueness lies in its cyclopropyl and 2-hydroxyethyl groups, which differentiate it from other di-substituted ureas. Below is a comparative analysis with two structurally related analogs from published research:

1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea Substituents: A benzothiadiazole ring at N1 and a 3,4-dichlorophenyl group at N3. This compound demonstrated growth inhibition in cellular assays, attributed to its interference with metabolic pathways .

1-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea Substituents: A nitro group at the 5-position of the N1 phenyl ring and dual chlorine atoms at the 3,4-positions of the N3 phenyl group. It showed moderate growth inhibition, suggesting a trade-off between solubility and bioavailability .

Comparative Data Table

| Property | 1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea | 1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea | 1-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea |

|---|---|---|---|

| N1 Substituent | Cyclopropyl + 2-hydroxyethyl | Benzo[d][1,2,3]thiadiazol-6-yl | 2-Chloro-5-nitrophenyl |

| N3 Substituent | 2,5-Dichlorophenyl | 3,4-Dichlorophenyl | 3,4-Dichlorophenyl |

| Polarity | Moderate (hydroxyethyl enhances hydrophilicity) | High (benzothiadiazole is polar) | Very high (nitro group) |

| Hypothesized Bioavailability | Improved due to balanced hydrophilicity | Moderate (polar group may limit cell penetration) | Low (high polarity reduces permeability) |

| Reported Activity | Not yet characterized | Strong growth inhibition | Moderate growth inhibition |

Mechanistic Insights

- The 2-hydroxyethyl group could improve aqueous solubility relative to the nitro or benzothiadiazole groups in the comparators, possibly mitigating bioavailability challenges observed in highly polar analogs .

Biological Activity

1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14Cl2N2O2

- Molecular Weight : 277.16 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The urea moiety is known to participate in hydrogen bonding, which can influence enzyme activity and receptor interactions. The dichlorophenyl group may enhance lipophilicity, facilitating membrane penetration and bioavailability.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer : Significant reduction in cell viability was observed in MCF-7 cells.

- Lung Cancer : The compound showed potent activity against A549 lung cancer cells.

The mechanism underlying its anticancer effects may involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be within acceptable ranges for potential therapeutic applications.

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Assessment

A separate study evaluated the antimicrobial efficacy against E. coli using disk diffusion methods. Zones of inhibition were measured, showing significant antibacterial effects at concentrations as low as 50 µg/mL.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.